1-Chloro-2-(chlorodifluoromethyl)benzene

Übersicht

Beschreibung

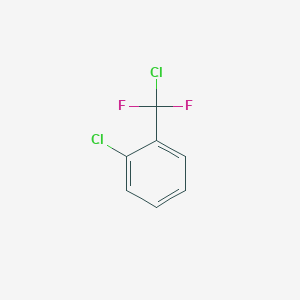

1-Chloro-2-(chlorodifluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where the benzene ring is substituted with a chlorodifluoromethyl group and a chlorine atom. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-2-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common method involves the chlorination of 2-(chlorodifluoromethyl)benzene. This reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of difluoromethylbenzene derivatives

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-(chlorodifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Chloro-2-(chlorodifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems or industrial processes. The pathways involved in these reactions depend on the specific conditions and the presence of catalysts .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Chloro-2,4-difluorobenzene

- 1-Chloro-2-(chloromethyl)benzene

- 1-Chloro-2,2-difluoromethylbenzene

Uniqueness

1-Chloro-2-(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and chlorodifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

1-Chloro-2-(chlorodifluoromethyl)benzene, also known as chlorodifluoromethylbenzene, is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and implications for medicinal chemistry.

This compound is synthesized primarily through electrophilic aromatic substitution reactions. The synthesis involves chlorination of 2-(chlorodifluoromethyl)benzene under controlled conditions to ensure selective substitution. Key methods include:

- Chlorination : Utilizing catalysts under specific temperature and pressure conditions.

- Radical Chlorodifluoromethylation : A method reported to introduce the chlorodifluoromethyl group into various aromatic compounds under mild conditions, enhancing functional group compatibility .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems through electrophilic aromatic substitution reactions. This mechanism allows the compound to engage with various biological molecules, potentially influencing metabolic pathways and cellular functions .

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its electrophilic nature, which may disrupt cellular processes critical for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Chloro-2,4-difluorobenzene | Moderate antimicrobial | Electrophilic substitution |

| 1-Chloro-2-(chloromethyl)benzene | Low cytotoxicity | Electrophilic substitution |

| 1-Chloro-2,2-difluoromethylbenzene | High cytotoxicity | Reactive oxygen species generation |

These comparisons highlight the distinct properties imparted by the chlorodifluoromethyl group in this compound, which may enhance its reactivity and biological interactions compared to other halogenated compounds.

Implications for Drug Development

The unique properties of this compound make it a candidate for further exploration in medicinal chemistry. Its potential as a scaffold for developing new drugs targeting various diseases, particularly those related to bacterial infections and cancer, is significant. The ability to modify the chlorodifluoromethyl group opens avenues for synthesizing derivatives with enhanced efficacy and selectivity .

Eigenschaften

IUPAC Name |

1-chloro-2-[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGQDPUGIJTUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212132 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62927-58-6 | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chlorodifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.